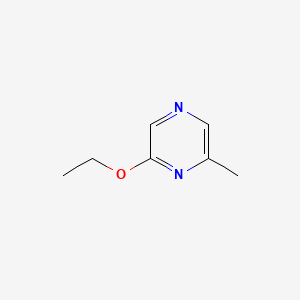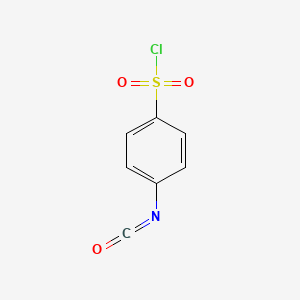
4-(氯磺酰基)苯基异氰酸酯
描述
4-(Chlorosulfonyl)phenyl isocyanate (4-CPSI) is an organic compound that is widely used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is a versatile reagent that can be used in a variety of reactions, including the synthesis of amines, alcohols, and other compounds. 4-CPSI is also used in the synthesis of polymers and other materials. In addition, 4-CPSI has been found to have a wide range of applications in scientific research, including the study of biochemical and physiological effects, as well as its use in laboratory experiments.
科学研究应用
有机化学中的反应性和应用
4-(氯磺酰基)苯基异氰酸酯 (CSI) 由于其独特的反应性而广泛用于有机合成。例如,它与 N-(烷氧羰基)-2-氮杂双环[2.2.0]己-5-烯反应,得到新的 2,4-二氮杂-3-氧代-双环[4.2.0]辛-7-烯 (Krow 等人,2003)。此反应涉及开环和重组,展示了 CSI 促进有机化合物中复杂转化的能力。
生物活性分子的合成
CSI 在合成生物活性分子中发挥着重要作用。它已被用于与简单的乙烯基醚的 [2+2] 环加成反应中,生成 4-烷氧基-氮杂环丁烷-2-酮,其显示出生物学和手性活性 (Cierpucha 等人,2004)。此合成途径以其立体选择性和在创建具有潜在治疗益处的化合物中的应用而著称。
自由基中间体的检测
在溶液中研究自由基中间体时,CSI 显示了其效用。它通过单电子转移途径与富电子烯烃反应,生成 1,4-二自由基中间体。此反应可用于核磁共振线加宽和横向弛豫时间测量,以检测有机化学中的自由基中间体 [(Shellhamer 等人,2020)](https://consensus.app/papers/linebroadening-relaxation-time-measurements-support-shellhamer/b01f2b0c86c1585e99caa4911da77920/?utm_source=chatgpt).
吡咯衍生物的合成
CSI 在吡咯衍生物的选择性合成中发挥着重要作用。它已被用于实现吡咯环的 4-选择性取代,提供了一种合成吡咯-3-腈及其 1-甲基同系物的途径。这突出了 CSI 在合成具有特定取代基的杂环化合物中的多功能性 (Loader & Anderson,1981)。
杂环体系的开发
CSI 在合成各种杂环体系中的作用已得到充分证明。例如,它已被用于创建取代的喹唑啉酮,这是旨在发现生理活性分子的研究计划的一部分 (Kamal 等人,1980)。在这样的背景下使用 CSI 强调了其在开发新药中的重要性。
有机合成中的进展
对最近在有机合成中使用 CSI 取得的成就的全面回顾展示了其多功能性。CSI 对具有各种官能团的化合物表现出优异的反应性,使其成为将磺酰基部分插入不同化合物中的关键中间体 (Chemam 等人,2022)。这强调了其在有机合成中的广泛适用性,尤其是在制备生物活性产物方面。
属性
IUPAC Name |
4-isocyanatobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-13(11,12)7-3-1-6(2-4-7)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXGCFRABSKGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217863 | |
| Record name | p-Isocyanatobenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chlorosulfonyl)phenyl isocyanate | |
CAS RN |
6752-38-1 | |
| Record name | 4-Isocyanatobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6752-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Isocyanatobenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006752381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Isocyanatobenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-isocyanatobenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



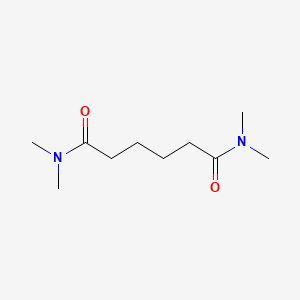
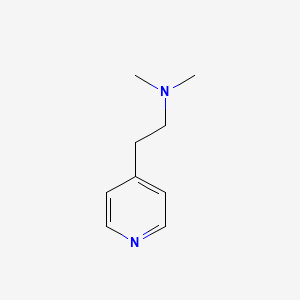
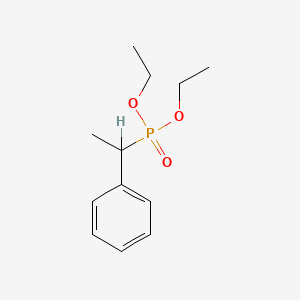
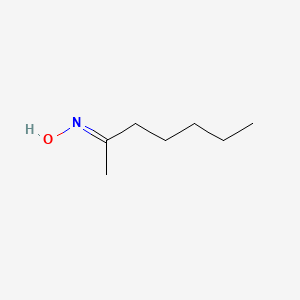
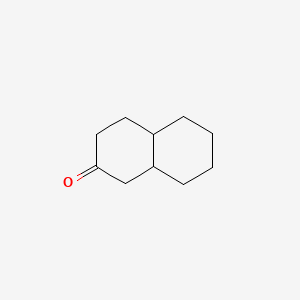
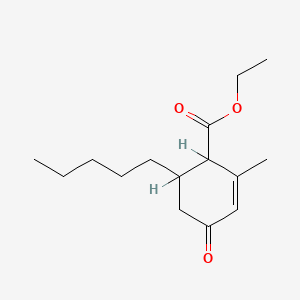


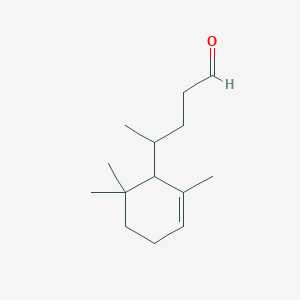
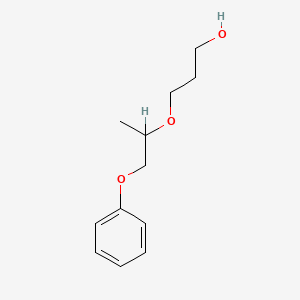
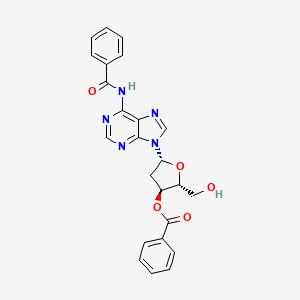
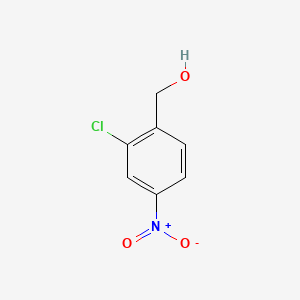
![2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid](/img/structure/B1596391.png)
